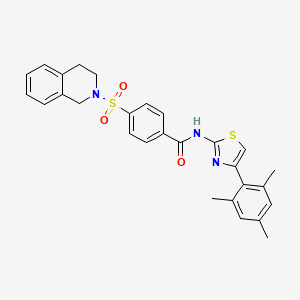
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C28H27N3O3S2 and its molecular weight is 517.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C24H26N2O3S, with a molecular weight of approximately 450.55 g/mol. It features a multi-ring structure that includes isoquinoline, benzamide, sulfonyl, and thiazole groups, contributing to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The thiazole ring is known for its role in various biologically active molecules, often acting as a pharmacophore in drug design. The sulfonamide group can enhance the compound's binding affinity to target proteins by forming hydrogen bonds and ionic interactions.
Target Interactions
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression. For example, similar compounds have been shown to inhibit aldo-keto reductases (AKRs), which are implicated in steroid metabolism and cancer biology .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties against coronaviruses such as MERS-CoV. Compounds with similar structures have demonstrated significant inhibitory effects on viral replication .
Biological Activity Studies
Recent studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of this compound.
In Vitro Studies
- Antiviral Efficacy : Compounds with similar structural motifs were evaluated for their ability to inhibit MERS-CoV replication. For instance, derivatives showed IC50 values ranging from 0.09 μM to 0.57 μM against viral pseudoviruses, indicating strong antiviral potential .
- Cytotoxicity Assessment : Many related compounds exhibited low cytotoxicity (CC50 > 100 μM), suggesting a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity:
- Substitution Effects : The presence of different substituents on the thiazole and isoquinoline rings affects both potency and selectivity towards specific targets.
- Ring Modifications : Variations in ring size and electronic properties can enhance binding affinity and improve inhibitory effects against targeted enzymes.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Structure A | Antiviral | 0.09 |
| Compound B | Structure B | Enzyme Inhibitor | 0.57 |
| Compound C | Structure C | Low Cytotoxicity | >100 |
Case Studies
- Case Study on Antiviral Activity : A study focused on the antiviral properties of structurally related compounds demonstrated significant inhibition of MERS-CoV replication, supporting the hypothesis that modifications to the sulfonamide and thiazole moieties could enhance antiviral efficacy .
- Cancer Research Applications : Research has indicated that compounds similar to this compound can selectively inhibit AKR enzymes implicated in breast and prostate cancer, highlighting their potential as therapeutic agents in oncology .
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-18-14-19(2)26(20(3)15-18)25-17-35-28(29-25)30-27(32)22-8-10-24(11-9-22)36(33,34)31-13-12-21-6-4-5-7-23(21)16-31/h4-11,14-15,17H,12-13,16H2,1-3H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVEDYNJNLEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













